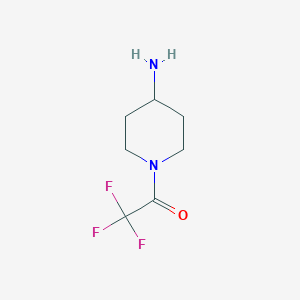

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Übersicht

Beschreibung

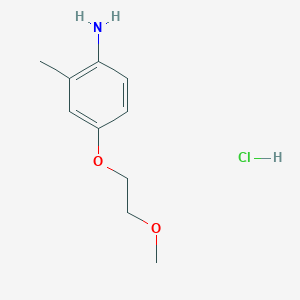

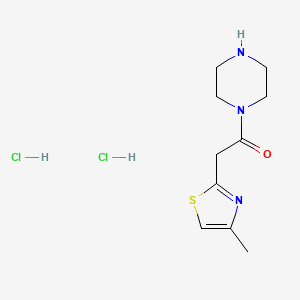

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C7H11F3N2O and its molecular weight is 196.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Enhancements

Facilitating Cyclization Reactions : The use of sulfonamides with trifluoroethanone derivatives, including 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, has shown to be effective in inducing cyclization reactions to form pyrrolidines and homopiperidines, favoring the formation of these structures over piperidines even in scenarios where trapping a tertiary carbocation would normally occur. This highlights its utility in the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Novel One-Pot Synthesis Approaches : The compound has been involved in pseudo four-component reactions under ultrasonic irradiation, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. This method demonstrates the versatility of this compound in facilitating complex chemical syntheses in a streamlined fashion (Mojtahedi et al., 2016).

Pharmaceutical and Biomedical Applications

Intermediate for Drug and Polymer Synthesis : A significant application of this compound is its role as an intermediate in the synthesis of drugs and biodegradable polymers. These applications are crucial in the development of new medications and materials for gene delivery, showcasing the compound's importance in the advancement of medical science and materials engineering (Prabowo et al., 2020).

Antifungal and Antibacterial Properties : Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These studies have revealed very good antibacterial and antifungal properties against a variety of pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Material Science and Engineering

- Metal-Organic Frameworks (MOFs) : Amine-decorated luminescent metal-organic frameworks involving this compound derivatives have been designed for selective gas/vapor sorption and nanomolar sensing of pollutants in water. These findings underscore the compound's utility in environmental monitoring and remediation technologies (Das & Mandal, 2018).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as piperidine derivatives, have been found to interact with various targets, including enzymes, receptors, and ion channels .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

Piperidine derivatives have been shown to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Based on the activities of similar compounds, it may have potential therapeutic effects in various disease states, including cancer, inflammation, and neurological disorders .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Biochemische Analyse

Biochemical Properties

Compounds with a piperidine moiety, such as this one, have been found to exhibit a wide range of biological activities . For instance, piperidine derivatives have been reported to have anticancer potential, possibly due to their ability to interact with various enzymes and proteins .

Cellular Effects

Related compounds have been shown to inhibit cell proliferation in certain cancer cell lines

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIRFQOBCRHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664197 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497177-66-9 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)

![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)